molecular formula C20H15BrN4OS2 B2672972 2-((2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901258-62-6

2-((2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2672972
CAS No.: 901258-62-6
M. Wt: 471.39
InChI Key: ZQBSPVSHQRNHOH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including an imidazole ring, a thiazole ring, and an acetamide group . It contains aromatic rings, which contribute to its stability and reactivity .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The specific synthesis process for this compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and includes an imidazole ring attached to a thiazole ring via a sulfur atom . The compound also contains a bromophenyl group and a phenyl group attached to the imidazole ring, and an acetamide group attached to the thiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the presence of various functional groups. For example, the presence of aromatic rings, a bromine atom, and an acetamide group can influence its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds involves the reaction of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen-based nucleophiles, leading to the formation of aminothiazole, amino-oxazole, and benzo[d]thiazol-2-ylthio derivatives among others. These compounds display good antimicrobial activity, with certain derivatives showing high activity against various strains. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, have been used to predict the properties of these compounds, providing a correlation between experimental and theoretical data (Fahim & Ismael, 2019).

Antimicrobial and Antitumor Activity

Derivatives of this compound have been synthesized and evaluated for their potential antitumor activity against a variety of human tumor cell lines. Some compounds have shown considerable anticancer activity against certain cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Yurttaş, Tay, & Demirayak, 2015). Another study focused on the synthesis of acetamide derivatives and their evaluation for anticancer activities, with some compounds displaying reasonable activity against screened cancer types, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

Chemical Reactivity and Applications

The chemical reactivity of thioureido-acetamides has been explored for the synthesis of various heterocycles through one-pot cascade reactions. These materials serve as precursors for the synthesis of imidazo[1,2-c]pyrimidines and other heterocycles, demonstrating excellent atom economy and providing new access to these important compounds (Schmeyers & Kaupp, 2002).

Acidity Constants and Protonation Studies

The acidity constants of related acetamide derivatives have been determined, revealing insights into the protonation behaviors of these compounds. This study found that the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring, indicating the compound's complex chemical behavior (Duran & Canbaz, 2013).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine. For example, similar compounds have shown significant biological activities, which suggests that this compound could also have potential therapeutic applications .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4OS2/c21-15-8-6-14(7-9-15)18-24-17(13-4-2-1-3-5-13)19(25-18)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBSPVSHQRNHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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